

Early synthetic routes to the spiro[4.5]decane core

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Compound of Interest

Compound Name: Spiro[4.5]dec-6-en-8-one

Cat. No.: B175913

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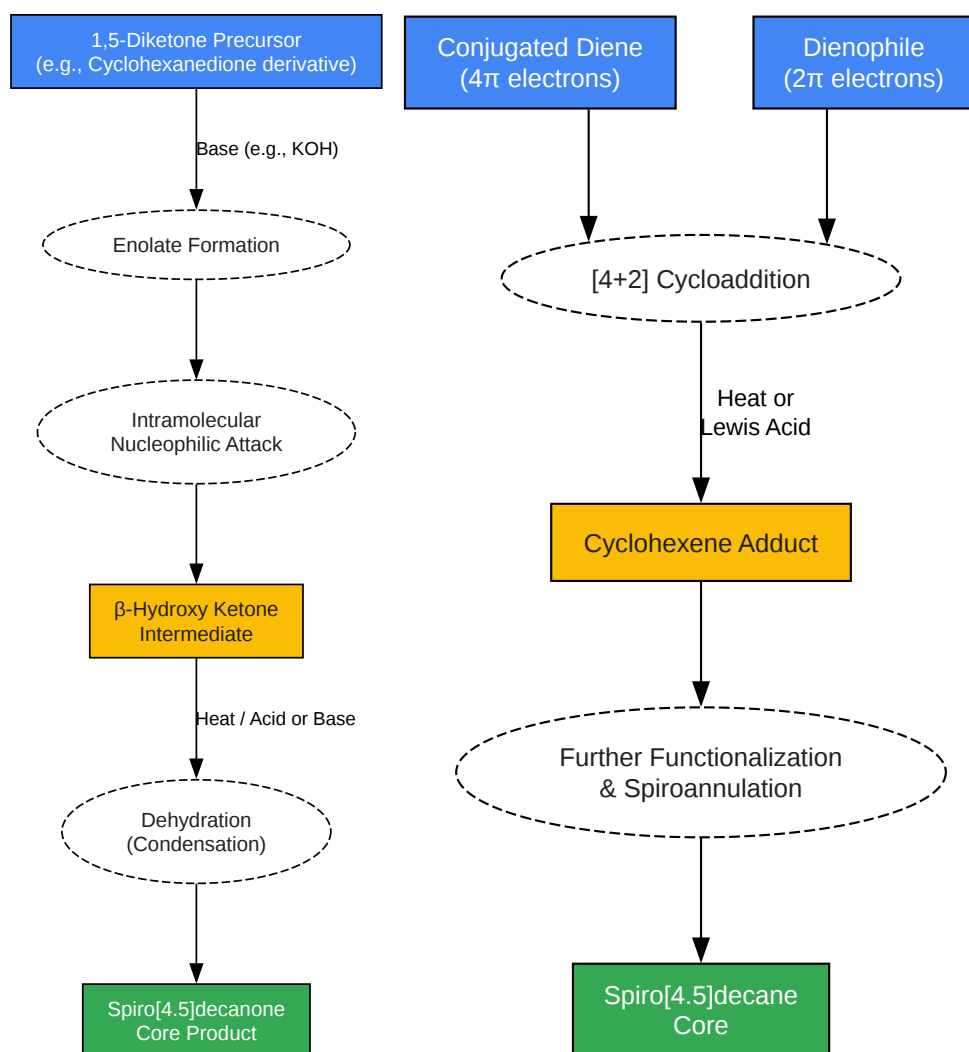
An In-Depth Technical Guide to Early Synthetic Routes for the Spiro[4.5]decane Core

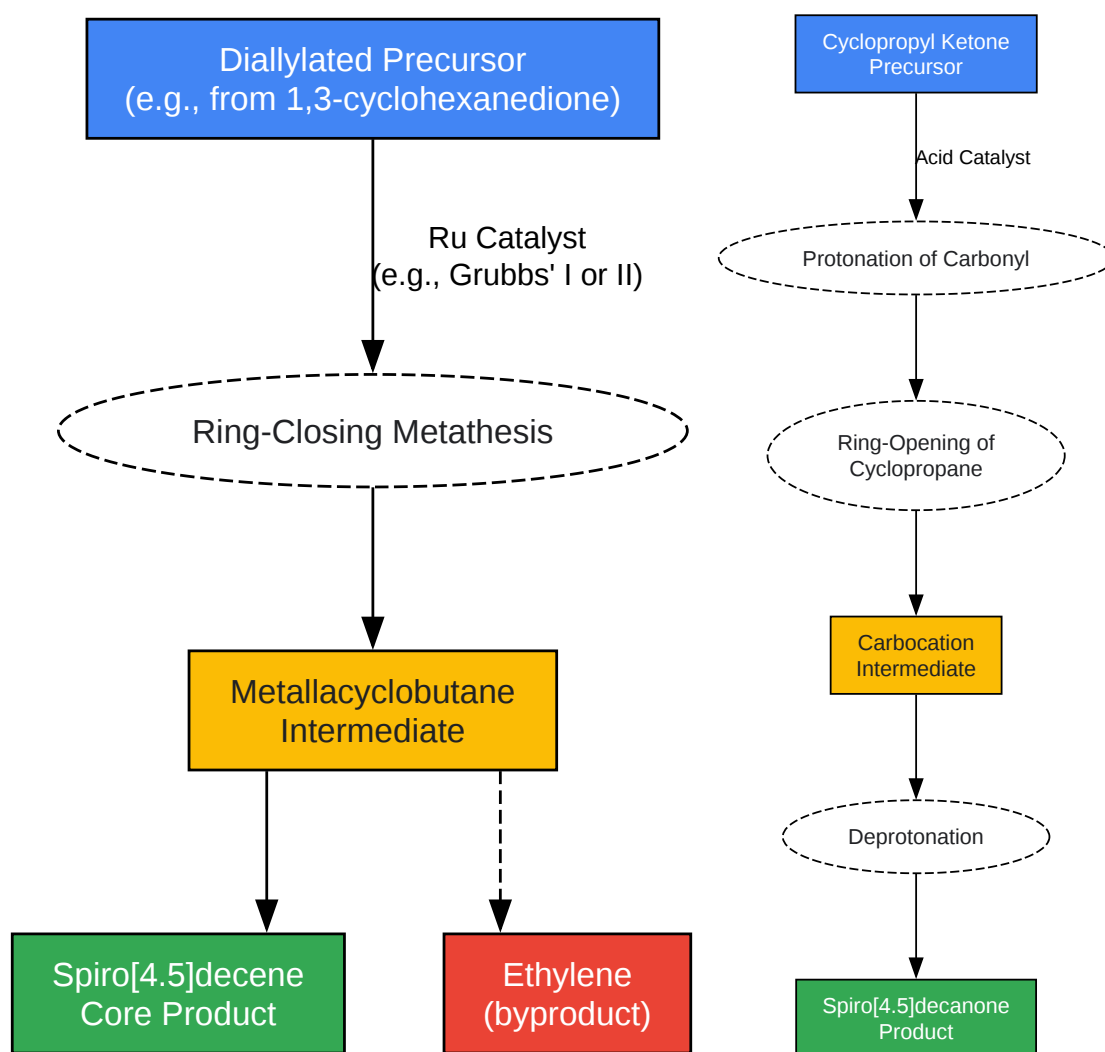
Introduction

The spiro[4.5]decane ring system, characterized by a cyclopentane ring and a cyclohexane ring sharing a single carbon atom, is a prominent structural motif in a multitude of natural products and biologically active molecules.^{[1][2]} Its rigid, three-dimensional architecture is crucial for the biological activity of many compounds, including the spirovetivane sesquiterpenes (e.g., β -vetivone, agarospirol) and acorane sesquiterpenes (e.g., acorone).^[2] The unique topology of spirocycles has also made them valuable in medicinal chemistry and asymmetric synthesis, where their conformational rigidity can enhance binding affinity and selectivity for biological targets.^{[2][3]} This technical guide provides a detailed overview of the foundational and early synthetic strategies developed to construct the spiro[4.5]decane core, focusing on methodologies that have become cornerstones of spirocycle synthesis.

Intramolecular Aldol Condensation

One of the most classic and direct approaches to the spiro[4.5]decane framework is the intramolecular aldol condensation of a suitably substituted diketone.^[2] This strategy relies on the formation of an enolate from one carbonyl group, which then acts as an internal nucleophile, attacking the second carbonyl group to forge the spirocyclic ring system.^[4] The reaction is typically promoted by a base and is particularly effective when forming thermodynamically stable five- or six-membered rings.^[4] Several total syntheses of natural products containing the spiro[4.5]decane core have employed this key cyclization step.^[2]





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